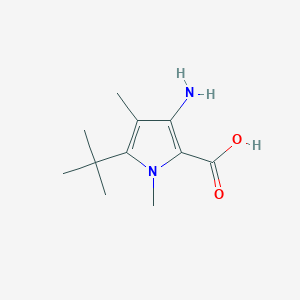
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound It features a pyrrole ring substituted with amino, tert-butyl, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with tert-butylamine and subsequent carboxylation. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in research and industry.
科学的研究の応用
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
3-Amino-5-tert-butylpyrazole: Similar in structure but with a pyrazole ring instead of a pyrrole ring.
3-Amino-5-tert-butyl-1,5-diaminopyrazole: Contains an additional amino group, offering different reactivity and applications.
Uniqueness
3-Amino-5-(tert-butyl)-1,4-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H18N2O2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-amino-5-tert-butyl-1,4-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H18N2O2/c1-6-7(12)8(10(14)15)13(5)9(6)11(2,3)4/h12H2,1-5H3,(H,14,15) |
InChIキー |
JVUGYHZZSKKIKV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1N)C(=O)O)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


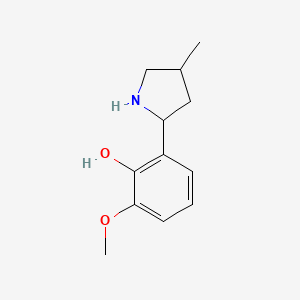


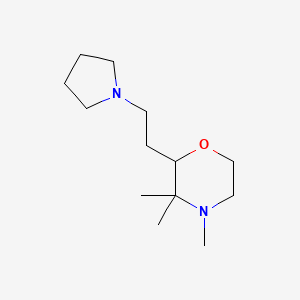
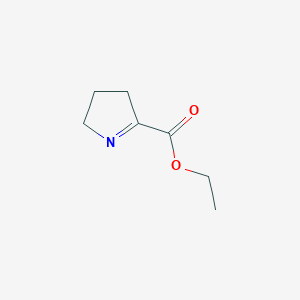
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![Ethyl 5-amino-5,6-dihydro-4H-cyclopenta[c]furan-5-carboxylate](/img/structure/B12877135.png)
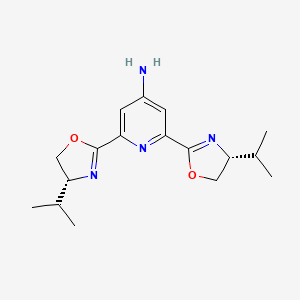
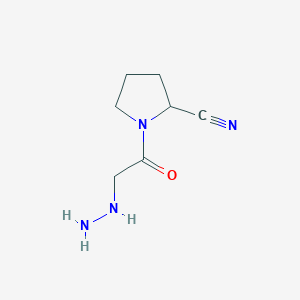
![2-(Bromomethyl)-4-fluorobenzo[d]oxazole](/img/structure/B12877163.png)

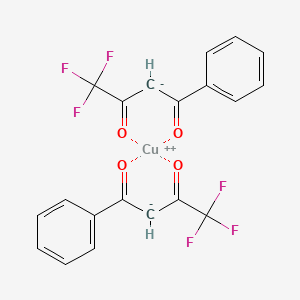
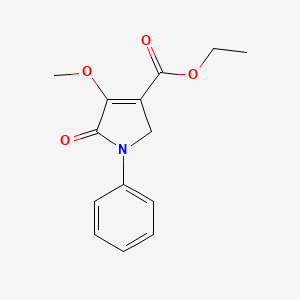
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
